molecular formula C19H19N3O5S2 B2860705 (E)-methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 850909-15-8

(E)-methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2860705
CAS No.: 850909-15-8
M. Wt: 433.5
InChI Key: WKOYZWXUYHMUGR-FMQUCBEESA-N
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Description

(E)-methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C19H19N3O5S2 and its molecular weight is 433.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has demonstrated the synthesis and characterization of benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, showing antimicrobial activity against bacteria causing infections in various human tissues. These compounds have been synthesized under mild conditions, yielding good to high purity and showing potential as antimicrobial agents (Mishra et al., 2019).

Antimicrobial Applications

A study on the synthesis and evaluation of iminothiazolidin-4-one acetate derivatives as aldose reductase inhibitors revealed their potential as novel drugs for treating diabetic complications. These compounds, characterized by available spectroscopic techniques, showed significant inhibitory potency, highlighting their therapeutic potential (Ali et al., 2012).

Mechanistic Insights

Mechanistic studies on the reaction of iminothiadiazolines with activated acetylenes provided insights into the competitive pathway through hypervalent sulfurane and zwitterion, offering a deeper understanding of the reactions involving such compounds (Yamamoto et al., 1989).

Inhibitory and Antagonistic Properties

GPIIb/IIIa integrin antagonists based on trisubstituted beta-amino acid derivatives and a substituted benzamidine structure have been developed, showing potent inhibitory activity and oral availability, suggesting their potential in antithrombotic treatment (Hayashi et al., 1998).

Carbonic Anhydrase Inhibition

Derivatives of benzolamide have shown low nanomolar affinity for carbonic anhydrase isozymes and effectiveness as topical antiglaucoma agents, offering improved efficacy and duration of action compared to standard drugs (Casini et al., 2003).

Properties

IUPAC Name

methyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-21(2)29(25,26)14-8-5-12(6-9-14)17(23)20-19-22(3)15-10-7-13(18(24)27-4)11-16(15)28-19/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOYZWXUYHMUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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